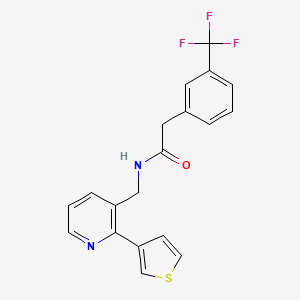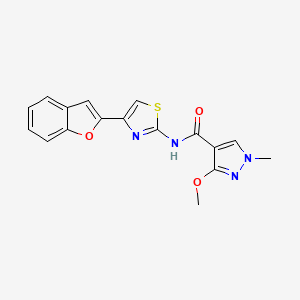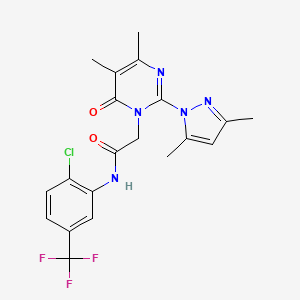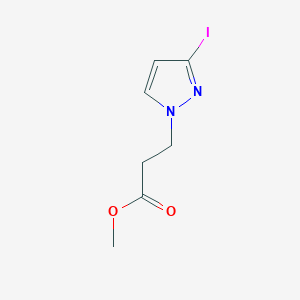
8-Bromo-7-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups for Biomolecules
8-Bromo-7-hydroxyquinoline (BHQ) derivatives have been explored as efficient photolabile protecting groups. These compounds are useful in the controlled release of bioactive molecules, such as neurotransmitters and drugs, upon light exposure. BHQ is particularly notable for its efficiency in two-photon excitation (2PE) photolysis, allowing for targeted activation within biological tissues with minimal damage. This characteristic makes BHQ derivatives valuable tools in neurophysiological research and cell biology for the precise manipulation of biological functions through light (Zhu et al., 2006).
Synthesis and Structural Studies
The synthesis of bromo-isoquinoline derivatives, including 8-Bromo-7-methylisoquinoline, involves methodologies that allow for the development of various isoquinoline compounds. These synthetic approaches enable the exploration of novel structures and their potential applications in medicinal chemistry and material science. For example, the Jackson modification of the Pomeranz-Fritsch ring synthesis has been employed to produce bromo-methoxyisoquinolines, suggesting a versatile route for generating isoquinoline derivatives with specific functionalizations (Armengol et al., 2000).
Novel Compounds with Biological Activities
Research has also focused on creating new compounds derived from isoquinoline structures for biological applications. These efforts aim to explore the therapeutic potential of isoquinoline derivatives across various biomedical domains. Notably, the modification of 8-hydroxyquinoline derivatives has led to the development of compounds with promising anticorrosive properties for mild steel in acidic conditions, indicating the chemical versatility and applicability of isoquinoline derivatives beyond traditional biological contexts (Rbaa et al., 2020).
Anticancer and Antibacterial Agents
Isoquinoline derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. These studies have led to the identification of compounds with significant bioactivity, highlighting the potential of this compound and its analogs in drug discovery. For instance, 8-hydroxyquinoline based thiosemicarbazones and their metal complexes have shown cytotoxic activities against various cancer cell lines, underscoring the therapeutic prospects of isoquinoline compounds in oncology (Kotian et al., 2021).
Mecanismo De Acción
Target of Action
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Mode of Action
Isoquinoline derivatives are known to interact with various biological targets, potentially influencing cellular processes
Biochemical Pathways
Isoquinoline and its derivatives are known to be involved in various biochemical pathways . .
Result of Action
As a derivative of isoquinoline, it may share some of the biological activities associated with isoquinoline and its derivatives . .
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-7-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYFTJORZWNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
